1-Chloro-3-(2-nitroethyl)benzene

Description

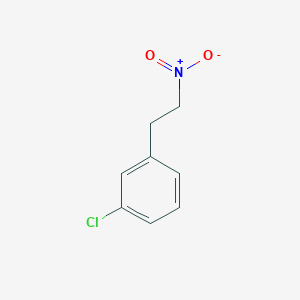

1-Chloro-3-(2-nitroethyl)benzene (C₈H₇ClNO₂) is a nitroaromatic compound featuring a benzene ring substituted with a chloro group at position 1 and a 2-nitroethyl group at position 2. The nitroethyl substituent introduces both steric bulk and electronic effects, making this compound a versatile intermediate in organic synthesis, particularly in catalytic reactions and functional group transformations. Its reactivity is influenced by the electron-withdrawing nitro group and the chloro substituent, which direct electrophilic substitution reactions to specific positions on the aromatic ring .

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-chloro-3-(2-nitroethyl)benzene |

InChI |

InChI=1S/C8H8ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2 |

InChI Key |

ICKLWVGANKKUNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

The following compounds share structural similarities with 1-chloro-3-(2-nitroethyl)benzene, differing primarily in substituent type, position, or functional groups:

Nitro-Substituted Analogues

- 1-Chloro-3-(4-methoxyphenyl)benzene (C₁₃H₁₁ClO) : Contains a methoxy group instead of nitro, enhancing electron density on the aromatic ring. Used in photocatalytic C–C bond formation .

- 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂): Nitro and chloro groups adjacent to a methyl substituent. The nitro group is twisted 38.8° relative to the benzene plane, reducing conjugation .

Functional Group Variations

- 1-Chloro-3-(isocyanatomethyl)benzene (C₈H₆ClNO): Features an isocyanate group; highly reactive in polymerization and crosslinking reactions .

- 1-Chloro-3-(trifluoromethyl)benzene (C₇H₄ClF₃) : Trifluoromethyl group increases hydrophobicity and thermal stability .

Key Research Findings

Structural and Electronic Effects

- Nitro Group Orientation : In 1-chloro-2-methyl-3-nitrobenzene, the nitro group’s dihedral angle (38.8°) reduces resonance stabilization, affecting electrophilic substitution patterns .

- Crystal Packing : 1-Chloromethyl-3-nitrobenzene exhibits intermolecular hydrogen bonds (O–H distances: 2.42–2.67 Å), influencing its solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.